Sodium aminomethanesulphonate

Description

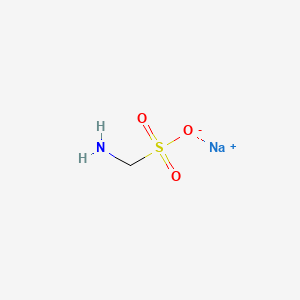

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

CH4NNaO3S |

|---|---|

Molecular Weight |

133.10 g/mol |

IUPAC Name |

sodium;aminomethanesulfonate |

InChI |

InChI=1S/CH5NO3S.Na/c2-1-6(3,4)5;/h1-2H2,(H,3,4,5);/q;+1/p-1 |

InChI Key |

UZHDDUOPWFLWPC-UHFFFAOYSA-M |

Canonical SMILES |

C(N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium Aminomethanesulfonate

Foundational Synthetic Routes to Aminomethanesulfonate Derivatives

The synthesis of the aminomethanesulfonate core relies on fundamental organic reactions that create the characteristic N-C-S linkage. These routes are adaptable and can be modified to produce a wide array of derivatives.

Reaction of Primary and Secondary Amines with Formaldehyde/Sodium Hydrogensulfite Adducts

A primary and efficient method for synthesizing aminomethanesulfonates involves the reaction of amines with a pre-formed adduct of formaldehyde and sodium hydrogensulfite (also known as sodium bisulfite). This adduct, sodium hydroxymethanesulfonate, serves as an effective agent for introducing the sulfomethyl group to an amine.

Step 1: Adduct Formation: HCHO + NaHSO₃ → HOCH₂SO₃Na (Formaldehyde + Sodium Bisulfite → Sodium Hydroxymethanesulfonate)

Step 2: Amination: R¹R²NH + HOCH₂SO₃Na → R¹R²NCH₂SO₃Na + H₂O (Amine + Sodium Hydroxymethanesulfonate → Sodium N-Substituted Aminomethanesulfonate + Water)

This method is widely applicable for both aliphatic and aromatic amines, providing a direct route to the corresponding sodium aminomethanesulfonate salts.

Mannich-Type Reactions for Aminomethanesulfonate Synthesis

The Mannich reaction, a cornerstone of organic synthesis, traditionally involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group, using formaldehyde and a primary or secondary amine. libretexts.orgwikipedia.org The reaction is a multi-component condensation that results in the formation of a C-C bond and produces a β-amino-carbonyl compound known as a Mannich base. wikipedia.orggijash.com

In the context of aminomethanesulfonate synthesis, this reaction is adapted into a three-component condensation involving an amine, formaldehyde, and a sulfite source, such as sodium bisulfite. dur.ac.uk Instead of an enolizable carbonyl compound, the sulfite ion acts as the nucleophile that attacks the iminium ion formed in situ from the amine and formaldehyde. libretexts.orgwikipedia.orglscollege.ac.in

The mechanism proceeds in two main stages:

Iminium Ion Formation: The amine reacts with formaldehyde through nucleophilic addition, followed by dehydration, to form a reactive electrophilic species called an iminium ion (R¹R²N⁺=CH₂). wikipedia.org

Nucleophilic Attack: The sulfite ion (SO₃²⁻) or bisulfite ion (HSO₃⁻) then acts as a nucleophile, attacking the iminium ion to form the final aminomethanesulfonate product. dur.ac.uk

This Mannich-type pathway provides a versatile route to aminomethanesulfonates, accommodating a wide range of primary and secondary amines. lscollege.ac.in

Condensation Processes Involving Sulfur Dioxide and Amine Systems

Direct condensation reactions involving sulfur dioxide, an amine, and formaldehyde can also yield aminomethanesulfonate derivatives. This approach leverages the reactivity of sulfur dioxide as a source of the sulfonate group. The reaction of aromatic amines, sulfur dioxide, and hydrazines has been shown to produce aryl N-aminosulfonamides under mild conditions, indicating the feasibility of multi-component reactions involving SO₂ to form N-S bonds. rsc.org While the direct synthesis of aminomethanesulfonates via this route is less commonly detailed, the underlying principle involves the formation of a sulfito-amine intermediate that subsequently reacts. For instance, strychnine N-oxide reacts with sulfur dioxide to form a sulfitoamine, which can rearrange to a sulfamic acid, demonstrating the reactivity between amines and SO₂.

Preparation and Diversification of N-Substituted Sodium Aminomethanesulfonates

The foundational synthetic routes provide a platform for creating a diverse library of N-substituted aminomethanesulfonates. By varying the amine starting material, a wide range of alkyl, dialkyl, and aromatic functionalities can be incorporated into the final molecule.

Synthesis of N-Alkyl and N,N-Dialkyl Aminomethanesulfonate Salts

The synthesis of N-alkyl and N,N-dialkyl aminomethanesulfonates is readily achieved by applying the methods described in section 2.1, using primary or secondary alkylamines as the nitrogen source. The reaction of the formaldehyde-bisulfite adduct with these amines leads directly to the desired N-substituted products.

Research has detailed the successful synthesis of various N-alkylated derivatives of aminomethanesulfonic acid. The resulting acids can then be neutralized with sodium hydroxide to yield the corresponding sodium salts.

| Alkyl Group (R) | Starting Amine | Product Name |

|---|---|---|

| -CH₃ | Methylamine | Sodium N-methylaminomethanesulfonate |

| -CH₂CH₂CH₃ | n-Propylamine | Sodium N-(n-propyl)aminomethanesulfonate |

| -C(CH₃)₃ | tert-Butylamine | Sodium N-(tert-butyl)aminomethanesulfonate |

Derivatization with Aromatic Amines and Substituted Anilines

The synthesis of N-aryl aminomethanesulfonates is accomplished by reacting aromatic amines, such as aniline (B41778) and its derivatives, with formaldehyde and sodium bisulfite. core.ac.uk This reaction is of industrial importance, particularly in the azo dye industry. core.ac.uk

Kinetic and mechanistic studies have been conducted on the reaction between the formaldehyde-bisulfite adduct (hydroxymethanesulfonate) and various substituted anilines. core.ac.uk The reaction proceeds to form the corresponding N-anilinomethanesulfonate products. The reactivity is influenced by the electronic properties of the substituents on the aromatic ring. This method allows for the incorporation of a phenyl group or substituted phenyl groups onto the nitrogen atom of the aminomethanesulfonate core. core.ac.ukmdpi.com

| Aromatic Amine | Resulting N-Aryl Aminomethanesulfonate Product |

|---|---|

| Aniline | Sodium N-phenylaminomethanesulfonate |

| p-Toluidine (4-Methylaniline) | Sodium N-(4-methylphenyl)aminomethanesulfonate |

| p-Anisidine (4-Methoxyaniline) | Sodium N-(4-methoxyphenyl)aminomethanesulfonate |

| p-Chloroaniline | Sodium N-(4-chlorophenyl)aminomethanesulfonate |

The synthesis is typically carried out in an aqueous solution. The stability and formation of these N-aryl derivatives have been characterized, confirming the versatility of this synthetic approach for creating a range of aromatic aminomethanesulfonates. core.ac.uk

Mechanistic Investigations of Aminomethanesulfonate Formation Reactions

The formation of aminomethanesulfonates is a multi-step process involving nucleophilic addition and dehydration, with the kinetics and mechanism being sensitive to reaction conditions such as pH.

Kinetic and equilibrium studies on the formation of anilinoalkanesulfonates, which are N-aryl derivatives of aminomethanesulfonates, provide significant insights into the reaction mechanism. The reaction of hydroxyalkanesulfonates with aniline derivatives to form anilinoalkanesulfonates has been shown to proceed through a mechanism involving the dissociation of the hydroxyalkanesulfonate to the parent aldehyde. This aldehyde then reacts with the aniline to form a carbinolamine intermediate. nih.gov

The subsequent acid-catalyzed dehydration of the carbinolamine yields an iminium ion, which then rapidly reacts with sulfite to form the final anilinoalkanesulfonate product. nih.gov A key finding from these studies is the change in the rate-determining step with varying pH. At lower pH, the formation of the carbinolamine is the slower step, while at higher pH, the dehydration of the carbinolamine becomes rate-limiting. nih.gov The electronic and steric effects of substituents on both the aniline and the aldehyde precursor also play a crucial role in the rates and equilibrium constants of the reaction. nih.gov

Table 1: Rate-Determining Step in Anilinomethanesulfonate Formation as a Function of pH

| pH Range | Rate-Determining Step |

|---|---|

| Low pH | Carbinolamine formation |

In the context of aminomethanesulfonate synthesis from aldehydes, amines, and bisulfite, the reaction sequence involves the formation of a Schiff base intermediate, which is then subjected to nucleophilic attack by the bisulfite ion. The addition of sodium bisulfite to aldehydes and ketones is a well-established reaction in organic chemistry, leading to the formation of α-hydroxysulfonic acids. wikipedia.org This reaction is reversible and sensitive to steric hindrance. brainly.in While aldehydes readily form these adducts, the reaction with ketones is generally limited to methyl ketones and cyclic ketones. brainly.in The sulfur atom of the bisulfite ion acts as the nucleophile, attacking the carbonyl carbon. brainly.in

The formation of the carbinolamine intermediate involves a proton transfer step. Theoretical studies, particularly those employing quantum chemistry methods, have been instrumental in elucidating the energetics and mechanism of this process. In the formation of Schiff bases, the proton transfer from the nitrogen of the amine to the oxygen of the carbonyl group within the initial adduct is a critical step in forming the carbinolamine. nih.gov

Theoretical investigations into related systems have shown that the energy barrier for this proton transfer can be influenced by the presence of solvent molecules and the electronic nature of the reactants. rsc.org For instance, in the excited state, intramolecular proton transfer can be induced along weakened hydrogen bonds. rsc.org Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have also provided insights into the kinetics and mechanisms of reactions involving aniline derivatives. mdpi.com While direct theoretical studies on the proton transfer in the specific formation of sodium aminomethanesulfonate's carbinolamine precursor are not detailed in the available literature, these related studies provide a strong theoretical framework for understanding this fundamental step.

Reactivity and Stability of Sodium Aminomethanesulfonate in Diverse Environments

The stability of sodium aminomethanesulfonate is a critical aspect of its chemical profile, with hydrolytic degradation being a primary pathway for its decomposition.

The hydrolytic degradation of aminomethanesulfonates can be influenced by factors such as pH and temperature. The presence of moieties susceptible to hydrolysis, such as amide and sulfonylurea groups in related sulfonamide compounds, suggests that aminomethanesulfonates would also be prone to hydrolysis. researchgate.net

Kinetic studies on the degradation of various compounds in aqueous solutions often reveal pseudo-first-order kinetics. rsc.org For instance, the degradation of sodium sulbactam has been studied to understand its stability in aqueous solutions. nih.gov Similarly, studies on the decomposition of sodium hydroxymethanesulfinate have provided kinetic models for its degradation in aqueous environments. researchgate.net Long-term hydrolytic degradation studies of materials functionalized with sulfonates have shown that the degradation mechanism can be influenced by the surface chemistry, with hydrophilic sulfonate groups potentially accelerating hydrolysis. nih.gov

While specific kinetic data and detailed hydrolytic pathways for sodium aminomethanesulphonate are not extensively provided in the reviewed literature, the principles derived from the study of related sulfonated and amine-containing compounds suggest that its stability will be dependent on the pH and temperature of the aqueous environment.

Thermal Stability Profiles and Decomposition Characteristics

The thermal stability of this compound is a critical parameter influencing its storage, handling, and application in various chemical processes. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively detailed in publicly available literature, the thermal behavior of structurally related sodium salts of organic sulfonic acids provides valuable insights into its expected stability profile.

Analysis of analogous compounds, such as the sodium salt of poly(vinylsulfonic acid), reveals a multi-stage thermal degradation process. The initial stage of decomposition for such compounds can begin at temperatures around 200°C, with subsequent degradation stages occurring at higher temperatures, from 350°C to over 570°C. Similarly, studies on propylene glycol sodium alginate in the presence of ammonium (B1175870) sulfate have shown exothermic decomposition commencing after 180°C. These findings suggest that the C-S and C-N bonds within the this compound molecule are likely susceptible to thermal cleavage.

The decomposition of this compound under thermal stress is anticipated to yield a range of volatile and non-volatile products. The pathway of decomposition is likely to involve the fragmentation of the molecule, potentially leading to the evolution of sulfur oxides (SOx), nitrogen oxides (NOx), carbon oxides (CO, CO2), and formaldehyde. The solid residue would likely consist of sodium sulfide or sodium sulfate, depending on the oxidative nature of the atmosphere during decomposition. It has been noted that related alkylaminomethanesulfonates can be unstable at elevated temperatures, such as those used for autoclaving, which further underscores the importance of controlled temperature conditions when working with this compound.

Below is a representative, though not empirically confirmed for this specific compound, data table illustrating the potential thermal decomposition profile of this compound based on the behavior of similar compounds.

Interactive Data Table: Predicted Thermal Decomposition Profile of this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Potential Evolved Gases |

| 180 - 250 | 5 - 15 | Initial decomposition, potential loss of water of hydration and fragmentation. | H₂O, CH₂O |

| 250 - 400 | 20 - 30 | Major fragmentation of the organic moiety. | SO₂, CO₂, NH₃ |

| 400 - 600 | 10 - 20 | Slower decomposition of intermediate residues. | NOx, CO |

| > 600 | - | Formation of stable inorganic residue. | - |

Interactions with Other Chemical Species in Solution

The behavior of this compound in solution is dictated by its ionic nature and the presence of both an amino group and a sulfonate group. These functional groups allow for a variety of interactions with other chemical species, including hydrolysis, acid-base reactions, and complexation.

Hydrolysis:

In aqueous solutions, this compound can undergo hydrolysis, a reaction in which water molecules cleave the C-S or C-N bonds. This process is essentially the reverse of its synthesis from an amine, formaldehyde, and bisulfite. The kinetics of this hydrolysis are influenced by factors such as pH and temperature. Studies on the formation of aminomethanesulfonates indicate that the reaction is reversible, suggesting that under certain conditions (e.g., acidic pH), the compound can hydrolyze back to its precursors: an amine, formaldehyde, and sulfite or bisulfite. The electrochemical properties of aqueous solutions of sodium aminomethanesulfonates are a subject of ongoing research to better understand these equilibria.

Acid-Base Interactions:

The amino group in this compound can act as a weak base, capable of being protonated in acidic solutions. The sulfonate group, being the salt of a strong acid, remains ionized over a wide pH range. This dual functionality allows the compound to act as a buffer in certain pH ranges.

Complexation with Metal Ions:

The amino group of this compound contains a lone pair of electrons, making it a potential ligand for complexation with metal ions. While specific studies on the complexation of this compound with various metal ions are not widely reported, the general principles of coordination chemistry suggest that it can form coordination complexes. The stability of these complexes would depend on the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.

The following table summarizes the key interactions of this compound in solution.

Interactive Data Table: Summary of Interactions of this compound in Solution

| Interacting Species | Type of Interaction | Products/Effects | Influencing Factors |

| Water | Hydrolysis | Amine, Formaldehyde, Sulfite/Bisulfite | pH, Temperature |

| H⁺ (Acids) | Acid-Base Reaction | Protonated amino group | pH |

| OH⁻ (Bases) | Acid-Base Reaction | Deprotonation of protonated amino group | pH |

| Metal Ions | Complexation | Metal-ligand complexes | Metal ion identity, pH, presence of other ligands |

| Formaldehyde | Reversible Reaction | Equilibrium with reactants | Concentration, pH, Temperature |

Advanced Spectroscopic and Structural Characterization

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool in chemical analysis that explores the interaction between matter and electromagnetic radiation. Different regions of the electromagnetic spectrum provide specific information about the molecular structure of a compound.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For aminomethanesulfonic acid, the precursor to the sodium salt, IR spectra reveal key vibrational modes. Due to hydration, the IR spectra of sulfonic acids can often resemble those of their salts under normal conditions rsc.org.

Key characteristic absorption bands for aminomethanesulfonic acid derivatives include:

N-H stretching: Associated with the primary amine group.

C-H stretching: Corresponding to the methylene group.

S=O stretching: Strong absorptions characteristic of the sulfonate group.

S-O stretching: Also associated with the sulfonate moiety.

N-H bending: Bending vibrations of the amine group.

Table 1: Characteristic IR Absorption Bands for Aminomethanesulfonic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Stretching | 3000 - 3300 |

| Methylene (CH₂) | Stretching | 2850 - 2960 |

| Sulfonate (SO₃) | Asymmetric Stretching | 1200 - 1250 |

| Sulfonate (SO₃) | Symmetric Stretching | 1040 - 1080 |

| Amine (NH₂) | Bending | 1500 - 1650 |

Data is synthesized from general spectroscopic principles and data for related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: In the proton NMR spectrum of aminomethanesulfonic acid, a singlet is typically observed for the methylene (-CH₂-) protons, as they are chemically equivalent and adjacent to a nitrogen atom and a sulfonate group, neither of which typically causes splitting in this context. The chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfonate and amino groups. For aminomethanesulfonic acid in DMSO-d₆, a singlet for the CH₂ protons is observed chemicalbook.com.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For aminomethanesulfonic acid, a single resonance is expected for the methylene carbon.

Table 2: NMR Spectroscopic Data for Aminomethanesulfonic Acid

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| ¹H (400 MHz) | DMSO-d₆ | ~3.0-3.5 (CH₂) | Singlet |

| ¹³C | DMSO-d₆ | ~50-60 (CH₂) | Singlet |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. The provided data is a representative range based on available spectra for the parent acid chemicalbook.com.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of sodium aminomethanesulfonate is 133.10 g/mol nih.gov. In mass spectrometry, the parent aminomethanesulfonic acid has a molecular weight of 111.12 g/mol nist.govcas.org.

When analyzing sodium salts like sodium aminomethanesulfonate using techniques like electrospray ionization (ESI), it is common to observe adduct ions. For instance, in the presence of sodium ions, adducts such as [M+Na]⁺ for the free acid or related species can be formed, which can complicate spectral interpretation but also confirm the presence of the sodium counter-ion spectroscopyonline.com.

Table 3: Mass Spectrometry Data for Aminomethanesulfonic Acid and its Sodium Salt

| Compound | Formula | Molecular Weight (g/mol) | Monoisotopic Mass (Da) | Expected Ion Peaks (m/z) |

|---|---|---|---|---|

| Aminomethanesulfonic acid | CH₅NO₃S | 111.12 | 111.00411 | [M+H]⁺ = 112.01, [M+Na]⁺ = 134.00 |

| Sodium aminomethanesulphonate | CH₄NNaO₃S | 133.10 | 132.98605 | [M-Na+2H]⁺ = 112.01, [M+H]⁺ = 133.99 |

Data is based on computed properties from chemical databases nih.govnist.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance technologynetworks.com. This technique is most effective for compounds containing chromophores, which are parts of a molecule with pi bonds that can absorb light in the UV-Vis region libretexts.org.

Sodium aminomethanesulfonate itself, containing only sigma bonds and no conjugated systems, is not expected to exhibit significant absorbance in the 200-800 nm range. Therefore, UV-Vis spectroscopy is not a primary tool for its direct characterization. However, it can be a valuable method for monitoring reactions where sodium aminomethanesulfonate is a reactant or product, provided that other species in the reaction mixture contain chromophores. For instance, if it reacts with an aromatic compound, the changes in the UV-Vis spectrum of the aromatic species could be used to track the reaction progress researchgate.net.

Crystallographic Characterization of Sodium Aminomethanesulfonates

Crystallographic techniques, particularly X-ray diffraction, are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an incident X-ray beam wikipedia.org. Studies on aminomethanesulfonic acid and its N-alkyl derivatives have provided detailed structural information. For example, N-(n-propyl)aminomethanesulfonic acid, a derivative, has been characterized by X-ray diffraction, revealing its zwitterionic structure in the solid state researchgate.net.

These studies determine critical parameters such as the crystal system, space group, and unit cell dimensions, which define the crystal lattice. This information confirms bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Table 4: Representative Crystallographic Data for an Aminomethanesulfonic Acid Derivative (N-(n-propyl)aminomethanesulfonic acid)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 8.8405(6) |

| b (Å) | 20.6348(12) |

| c (Å) | 8.0433(7) |

| Volume (ų) | 1467.27(18) |

Data from a study on an N-alkylated derivative of aminomethanesulfonic acid researchgate.net.

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for sodium aminomethanesulfonate. Consequently, detailed experimental data on its crystal packing and specific intermolecular interactions, including hydrogen bond distances and angles, are not publicly available at this time. The determination of a crystal structure through techniques such as X-ray crystallography is a prerequisite for a definitive analysis of the solid-state arrangement of molecules and the intricate network of non-covalent interactions.

In the absence of specific structural data for sodium aminomethanesulfonate, a general discussion of the expected intermolecular interactions can be inferred based on the functional groups present in the molecule. The aminomethanesulfonate anion possesses a primary amine group (-NH2) and a sulfonate group (-SO3-), both of which are capable of participating in significant intermolecular forces. The sodium cation (Na+) would be involved in strong electrostatic interactions.

The primary intermolecular forces anticipated in the crystal lattice of sodium aminomethanesulfonate would be:

Ion-Dipole and Ionic Interactions: The positively charged sodium ions would interact strongly with the negatively charged oxygen atoms of the sulfonate groups. These ion-dipole and ionic interactions are expected to be a dominant force in the crystal packing, organizing the anions and cations into a stable lattice structure.

Hydrogen Bonding: The amine group (-NH2) contains hydrogen atoms that can act as hydrogen bond donors. The oxygen atoms of the sulfonate group (-SO3-) are strong hydrogen bond acceptors. Therefore, it is highly probable that an extensive network of intermolecular hydrogen bonds of the N-H···O type exists within the crystal structure. These hydrogen bonds would play a crucial role in defining the three-dimensional arrangement of the aminomethanesulfonate anions.

Without experimental data, it is not possible to provide a detailed description of the crystal packing motif (e.g., layered, herringbone) or to quantify the geometry of the intermolecular interactions.

Data Table

As no published crystallographic data for sodium aminomethanesulfonate could be located, a data table of its crystal packing and intermolecular interaction parameters cannot be provided.

Electrochemical and Solution Chemistry of Sodium Aminomethanesulfonate Systems

Conductometric Investigations of Aqueous Solutionsresearchgate.net

Conductometric studies are crucial for understanding ion-ion and ion-solvent interactions in electrolyte solutions. For sodium aminomethanesulfonate and its N-substituted derivatives (YNHCH2SO3Na, where Y = H, CH3, HOCH2CH2, (CH3)3C, and C6H5CH2), these investigations provide valuable data on their electrochemical properties in aqueous solutions. researchgate.net

Determination of Limiting Electrical Conductivityresearchgate.net

The limiting electrical conductivity (λ₀) of an electrolyte solution is the molar conductivity at infinite dilution, where inter-ionic forces are negligible. For aqueous solutions of sodium aminomethanesulfonates (with concentrations ranging from 1∙10⁻⁴ to 9∙10⁻³ M), the values of limiting electrical conductivity have been calculated using the Shidlovsky extrapolation method. researchgate.net This method allows for the determination of λ₀ from experimental conductivity data. These studies provide information about the mobility of the aminomethanesulfonate anions and the interactions with the solvent. researchgate.net

Table 1: Limiting Electrical Conductivity of Sodium Aminomethanesulfonate Derivatives

| Derivative (Y in YNHCH₂SO₃Na) | Limiting Electrical Conductivity (λ₀) |

|---|---|

| H | Data not explicitly provided in search results |

| CH₃ | Data not explicitly provided in search results |

| HOCH₂CH₂ | Data not explicitly provided in search results |

| (CH₃)₃C | Data not explicitly provided in search results |

| C₆H₅CH₂ | Data not explicitly provided in search results |

Note: While the study mentions the calculation of these values, the specific numerical data for each derivative is not available in the provided search snippets. researchgate.net

Activation Parameters of Electrical Conductivityresearchgate.net

The influence of temperature on the electrical conductivity of sodium aminomethanesulfonate systems in water has been examined between 293 K and 313 K. From this temperature dependence, activation parameters for the electrical conductivity process can be derived. These parameters offer insights into the energy barriers that ions must overcome to move through the solution, reflecting the nature of ion-solvent interactions and the structure of the solvent. researchgate.net

Potentiometric and pH-Metric Studies of Acid-Base Propertiesresearchgate.netjournal-vniispk.ruresearchgate.net

Potentiometric and pH-metric titrations are standard methods for determining the acid-base characteristics of substances in solution. khmnu.edu.uaresearchgate.netuomustansiriyah.edu.iq For aminomethanesulfonic acid and its derivatives, these studies are essential for quantifying their dissociation constants and understanding their speciation in aqueous environments. researchgate.netjournal-vniispk.ruresearchgate.net

Dissociation Constants of Aminomethanesulfonic Acid Derivativesjournal-vniispk.ruresearchgate.netbeilstein-journals.org

Aminomethanesulfonic acids are zwitterionic compounds, similar to amino acids. beilstein-journals.org The sulfonic acid group is strongly acidic and is completely ionized in aqueous solution. Therefore, the acid-base properties of interest relate to the dissociation of the ammonium (B1175870) group (the second dissociation step). beilstein-journals.org The pKa value for this dissociation in the parent aminomethanesulfonic acid is reported to be 5.75. beilstein-journals.org

The thermodynamic parameters for the second dissociation step of aminomethanesulfonic acid and its N-methyl, N-hydroxyethyl, N-(tert-butyl), and N-benzyl derivatives have been determined from pH measurements at temperatures ranging from 293 K to 313 K. journal-vniispk.ru Studies have also been conducted on N-n-propyl, N-n-butyl, and N-n-heptyl derivatives. researchgate.net It has been observed that an increase in the electron-acceptor properties of the substituent at the nitrogen atom reduces the effect of temperature on the thermodynamic functions of dissociation. journal-vniispk.ru

Table 2: Thermodynamic Dissociation Parameters for Aminomethanesulfonic Acid Derivatives

| Derivative | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/(mol·K)) |

|---|---|---|---|

| Aminomethanesulfonic acid | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results |

| N-methyl-aminomethanesulfonic acid | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results |

| N-hydroxyethyl-aminomethanesulfonic acid | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results |

| N-(tert-butyl)-aminomethanesulfonic acid | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results |

| N-benzyl-aminomethanesulfonic acid | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results |

| N-n-propyl-aminomethanesulfonic acid | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results |

| N-n-butyl-aminomethanesulfonic acid | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results |

| N-n-heptyl-aminomethanesulfonic acid | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results |

Note: The referenced articles state that these thermodynamic values (ΔG, ΔH, and ΔS) were determined, but the specific numerical data are not present in the provided search snippets. journal-vniispk.ruresearchgate.net

Ion-Molecular Composition in Aqueous Mediaresearchgate.net

The speciation of aminomethanesulfonic acid derivatives in aqueous solution depends on the pH. For N-n-propyl, N-n-butyl, and N-n-heptyl derivatives, studies have shown that in aqueous solutions where the ratio of added sodium hydroxide to the acid (CNaOH/QYAMSA) is less than 0.5, the compounds exist predominantly in their zwitterionic form (+NH2RCH2SO3-). researchgate.net As this ratio increases, the concentration of the anionic form (NHRCH2SO3-) becomes directly proportional to the CNaOH/QYAMSA ratio. researchgate.net

Buffer Capacity and Performance Characteristicsresearchgate.netucj.org.ua

The ability of a solution to resist pH change upon the addition of an acid or base is known as its buffer capacity. Aminomethanesulfonic acids and their derivatives are investigated for their potential use as buffering agents. researchgate.netucj.org.ua

The buffer action pH limits for various aminomethanesulfonic acid systems have been determined. researchgate.netucj.org.ua Notably, N-n-propyl- and N-n-butyl-aminomethanesulfonic acids can maintain the acidity of a medium within the physiological pH range (6.8 to 7.8) across the temperature range of 293-313 K. researchgate.netucj.org.ua

The buffer capacity of these systems is influenced by the nature of the N-substituent and the composition of the buffer solution. For systems containing hydrophilic aminomethanesulfonic acids (where the substituent Y is H, CH3, or HOCH2CH2), the buffer capacity increases as the ratio of the potassium salt to the acid (CYAMSK/CYAMSA) increases. ucj.org.ua Conversely, for systems with more lipophilic derivatives, such as N-n-propyl- and N-(tert-butyl)-aminomethanesulfonic acid, the buffer capacity shows little to no change when the ratio of added potassium hydroxide to the acid (QKOH/QYAMSA) is between 0.4 and 1.0. ucj.org.ua

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Sodium aminomethanesulphonate |

| Aminomethanesulfonic acid |

| N-methyl-aminomethanesulfonic acid |

| N-(2-hydroxyethyl)-aminomethanesulfonic acid |

| N-(tert-butyl)-aminomethanesulfonic acid |

| N-benzyl-aminomethanesulfonic acid |

| N-n-propyl-aminomethanesulfonic acid |

| N-n-butyl-aminomethanesulfonic acid |

| N-n-heptyl-aminomethanesulfonic acid |

| Sodium hydroxide |

Solvent Effects on Solution Behavior

The behavior of sodium aminomethanesulfonate in solution is significantly influenced by the properties of the solvent. Key solvent characteristics such as polarity, dielectric constant, and the ability to form hydrogen bonds dictate the extent of dissociation, solvation of ions, and the formation of ion pairs. The interplay of these factors affects the electrochemical and physicochemical properties of the solution.

Influence of Solvent Polarity and Protic Nature

The solution chemistry of sodium aminomethanesulfonate has been studied in different solvents, revealing significant variations in its properties, particularly between polar protic solvents like water and polar aprotic solvents like dimethylsulfoxide (DMSO). cdnsciencepub.comresearchgate.net

In Water: As a highly polar, protic solvent (dielectric constant ≈ 78.4 at 25°C), water is an excellent medium for dissolving ionic compounds like sodium aminomethanesulfonate. The water molecules effectively solvate the sodium cations (Na⁺) and aminomethanesulfonate anions (H₂NCH₂SO₃⁻) through ion-dipole interactions. Furthermore, the protic nature of water allows for hydrogen bonding, which further stabilizes the aminomethanesulfonate anion by interacting with the sulfonate group and the amino group. libretexts.org

In Dimethylsulfoxide (DMSO): DMSO is also a highly polar solvent (dielectric constant ≈ 47) but is aprotic. libretexts.org While it can effectively solvate cations through the negatively polarized oxygen atom, its ability to stabilize anions is less pronounced compared to water because it cannot act as a hydrogen bond donor. libretexts.org This difference in anion solvation leads to significant changes in the acid-base properties of the solute.

Research comparing the behavior of aminomethanesulfonic acid in water and DMSO shows that it is a much weaker acid in DMSO, with a pKa difference (ΔpKa) of up to 5.5 units. researchgate.net This indicates that the equilibrium for dissociation is less favorable in DMSO. The primary reason is the reduced stabilization of the sulfonate anion in the aprotic solvent. libretexts.org

Thermodynamic and Electrochemical Behavior

The choice of solvent has a profound impact on the thermodynamic parameters of solution and ionization as well as the electrochemical properties like molar conductivity.

Thermodynamic Data: Studies on the parent compound, aminomethanesulfonic acid, show that while solubilities in water and DMSO are comparable, the enthalpies of solution are considerably more exothermic in DMSO (by 15–40 kJ mol⁻¹). researchgate.net Conversely, the heats of ionization are about 30 kJ mol⁻¹ more endothermic in DMSO than in water. researchgate.net This highlights the significant role of solvent-solute interactions in the energetics of dissolution and dissociation.

Table 1: Comparative Thermodynamic and Acidity Data for Aminomethanesulfonic Acid in Water and DMSO

| Parameter | Water | Dimethylsulfoxide (DMSO) | Reference |

|---|---|---|---|

| Acidity (relative) | Stronger Acid | Much Weaker Acid (ΔpKa up to 5.5) | researchgate.net |

| Enthalpy of Solution | Less Exothermic | More Exothermic (by 15-40 kJ mol⁻¹) | researchgate.net |

| Heat of Ionization | Less Endothermic | More Endothermic (by ~30 kJ mol⁻¹) | researchgate.net |

Molar Conductivity: In aqueous solutions, the molar electrical conductivity of sodium aminomethanesulfonate is dependent on both concentration and temperature. researchgate.net As with typical electrolytes, the molar conductivity increases with temperature and decreases with increasing concentration. The limiting electrical conductivity (conductivity at infinite dilution) can be determined using extrapolation methods. researchgate.net These conductometric studies provide valuable information about ion-ion and ion-solvent interactions. nist.gov A decrease in conductivity with increasing concentration is typically attributed to the increase in ionic interactions which hinder the mobility of the ions.

Table 2: Molar Conductivity of Aqueous Sodium Aminomethanesulfonate Solutions at Various Temperatures

| Temperature (K) | Concentration (mol/L) | Molar Conductivity (S·cm²/mol) | Reference |

|---|---|---|---|

| 293 | ~0.01 - 0.1 | Data indicates an increase with temperature | researchgate.net |

| 298 | ~0.01 - 0.1 | Data indicates an increase with temperature | researchgate.net |

| 303 | ~0.01 - 0.1 | Data indicates an increase with temperature | researchgate.net |

The solvent's dielectric constant plays a crucial role in determining the degree of ion-pairing versus dissociation. In solvents with high dielectric constants like water, the electrostatic attraction between the cation and anion is weakened, favoring the existence of free, solvated ions. In solvents with lower dielectric constants, the formation of ion pairs becomes more favorable, which would lead to a reduction in the molar conductivity as the net charge of the ion pair is zero.

Computational and Theoretical Chemistry Approaches

Quantum-Chemical Calculations on Sodium Aminomethanesulfonate Structures

Quantum-chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods provide a foundational understanding of molecular systems.

Prediction of Electronic Structures and Molecular Orbitals

The electronic structure of sodium aminomethanesulfonate can be elucidated through quantum-chemical calculations. These calculations provide information about the distribution of electrons within the molecule and the energies and shapes of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity of a molecule.

Theoretical Determination of Acid-Base Properties and Dissociation

Computational methods can be used to predict the acid dissociation constant (pKa) of molecules. nih.govmdpi.com This is typically achieved by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using continuum solvation models. nih.gov

For aminomethanesulfonate, the pKa of the amino group is a key property. While experimental data may be available for aminomethanesulfonic acid, theoretical calculations can provide a deeper understanding of the factors influencing its acidity. Computational approaches for pKa prediction can range from empirical methods that rely on databases of known pKa values to more rigorous quantum mechanical calculations that solve the Schrödinger equation. nih.govmdpi.com The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model used. mdpi.com

Computational Thermochemistry for Energetic Analysis

Computational thermochemistry allows for the prediction of various thermodynamic properties of molecules, such as the enthalpy of formation (ΔfH°). The NIST WebBook provides condensed phase thermochemistry data for the parent compound, aminomethanesulfonic acid. nist.gov Theoretical calculations can be used to compute these properties for both the parent acid and its sodium salt.

DFT calculations, for instance, have been used to determine the structural, energetic, and thermodynamic parameters of various surfactants, including sodium dodecyl sulfonate. aljest.net Similar methodologies could be applied to sodium aminomethanesulfonate to obtain a rich database of its thermodynamic properties, which would be valuable for understanding its stability and reactivity. aljest.net

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational landscape of flexible molecules like sodium aminomethanesulfonate and its interactions with solvent molecules.

While specific MD studies on sodium aminomethanesulfonate are scarce, simulations of related systems, such as sulfonate-based surfactants and the solvation of sodium ions, offer insights into the expected behavior. nih.govosti.govnih.gov For instance, MD simulations can reveal the solvation structure of the sodium ion and the aminomethanesulfonate anion in aqueous solution, detailing the arrangement of water molecules in their hydration shells. nih.gov Conformational analysis through MD would explore the rotational barrier around the C-S bond and the flexibility of the aminomethyl group, identifying the most stable conformers in different environments.

Density Functional Theory (DFT) Applications in Compound Characterization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often used for geometry optimization to find the lowest energy structure of a molecule. arxiv.orgnih.gov

For sodium aminomethanesulfonate, DFT calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) could be employed to determine its optimized geometry. aljest.net Such calculations would provide precise bond lengths, bond angles, and dihedral angles. DFT is also instrumental in calculating various molecular properties that aid in the characterization of the compound, including vibrational frequencies (for comparison with experimental IR and Raman spectra), electronic properties like HOMO-LUMO energies, and the molecular electrostatic potential, which can indicate sites susceptible to electrophilic or nucleophilic attack. aljest.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egkoreascience.krnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

While no specific QSAR studies involving sodium aminomethanesulfonate were found, QSAR models have been developed for other sulfonamide and sulfonate derivatives. ekb.egnih.govnih.gov For example, QSAR studies on the skin-sensitizing potential of sulfonate esters have been conducted using a combination of electrophilicity and hydrophobicity parameters. nih.gov Similarly, QSAR models for the antioxidant activity of novel sulfonamide derivatives have been developed using descriptors such as electrophilicity, SCF energy, and molar refractivity. ekb.eg If a specific biological activity for sodium aminomethanesulfonate were to be investigated, a QSAR study could be designed by synthesizing and testing a series of related compounds to identify the key structural features that govern that activity.

Modeling of Lipophilicity and Related Descriptors

Lipophilicity is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov It is a key determinant of how a compound interacts with biological membranes and is often a focus in the early stages of drug discovery. nih.govmdpi.com Computational models offer a rapid and cost-effective means to estimate lipophilicity, typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. nih.gov

Various computational approaches are employed to calculate lipophilicity, ranging from fragment-based methods to whole-molecule property calculations. researchgate.net These methods generate a variety of lipophilicity descriptors, which are numerical representations of a molecule's lipophilic character. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies frequently use these descriptors to correlate a compound's structure with its biological activity or physicochemical properties. nih.govresearchgate.net

Commonly used computational methods for determining logP rely on different algorithms, including atomic contributions, fragmental methods, and property-based approaches. mdpi.com The resulting calculated logP values are often compared with experimental data, for instance, from techniques like reversed-phase thin-layer chromatography (RP-TLC), to validate the computational models. mdpi.comnih.gov

Table 1: Examples of Computationally Derived Lipophilicity Descriptors This table is interactive. You can sort the columns by clicking on the headers.

| Descriptor | Description | Typical Application |

| AlogP | Atomic contribution-based calculation of the octanol-water partition coefficient. | Rapid screening of large compound libraries. |

| XLOGP3 | An atom-based method that includes corrective factors for various intramolecular effects. | Predicting lipophilicity with improved accuracy over simpler models. |

| WLOGP | A whole-molecule approach based on the Ghose-Crippen method using atomic contributions. | QSAR studies and virtual screening. |

| MLOGP | A theoretical model based on topological descriptors derived from the molecular structure. | Correlating chemical structure with biological activity. |

| iLOGP | A physics-based method for calculating logP. | Detailed physicochemical characterization. |

| milogP | A computationally efficient method for logP prediction. | High-throughput screening applications. |

This table presents a selection of commonly used computational lipophilicity descriptors.

Predictive Modeling for Compound Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational chemistry for compound design. nih.govmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how structural modifications affect a molecule's activity, these models can predict the properties of novel, unsynthesized compounds. researchgate.net

The process of building a QSAR model involves several key steps:

Data Collection: Gathering a dataset of compounds with known biological activities.

Descriptor Calculation: Using software to calculate various molecular descriptors (e.g., electronic, steric, topological, and lipophilicity descriptors) for each compound. nih.gov

Model Development: Employing statistical methods, such as multiple linear regression (MLR), or machine learning algorithms like support vector machines (SVM) and random forests (RF), to create a predictive model. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

These predictive models are invaluable in the early phases of research and development. mdpi.com They enable the virtual screening of large chemical libraries to identify promising candidates, prioritize experimental testing, and guide the structural optimization of lead compounds to enhance desired properties and minimize potential liabilities. mdpi.comresearchgate.net For aminomethanesulfonate derivatives, QSAR could be used to predict various activities, such as receptor binding affinity or enzyme inhibition, based on calculated molecular descriptors.

Table 2: Machine Learning Algorithms in Predictive Modeling This table is interactive. You can sort the columns by clicking on the headers.

| Algorithm | Type | Brief Description |

| Multiple Linear Regression (MLR) | Linear Regression | Establishes a linear relationship between molecular descriptors and activity. |

| Support Vector Regression (SVR) | Non-linear Regression | A machine learning method that finds a function to predict a continuous output. nih.gov |

| Random Forest (RF) | Ensemble Learning | Builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov |

| Gradient Boosting | Ensemble Learning | Builds models sequentially, where each new model corrects the errors of the previous one. mdpi.com |

| Extra Trees | Ensemble Learning | A variation of Random Forest that often provides good performance with less computational cost. mdpi.com |

This table lists some machine learning algorithms commonly applied in the development of QSAR models.

Methodological Advancements in Computational Chemistry for Aminomethanesulfonates

The field of computational chemistry is continually evolving, providing increasingly accurate and efficient methods for studying molecular systems. princeton.edu These advancements are crucial for investigating the detailed behavior of compounds like sodium aminomethanesulphonate.

Quantum Chemistry Methods: Quantum mechanics (QM) calculations provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT): DFT is a widely used QM method that offers a good balance between accuracy and computational cost. It is employed to predict molecular geometries, reaction energies, and electronic properties of catalysts. princeton.edu

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (e.g., MP2), are based on first principles without empirical parameters. monash.edu They can achieve high accuracy, particularly for calculating intermolecular interaction energies. monash.edu For instance, quantum chemical calculations have been successfully used to examine the binding of sodium cations (Na+) to related amino acid derivatives, providing insights into the energetic contributions of different functional groups. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, offering a dynamic view of molecular systems. These simulations are essential for studying conformational changes, solvation processes, and the transport of molecules across interfaces. pnnl.gov By using force fields derived from quantum mechanical calculations, MD simulations can be extended to larger systems and longer timescales. princeton.edu

Hybrid and Advanced Methods:

Fragment Molecular Orbital (FMO): The FMO method breaks down a large molecular system, like a protein or a condensed-phase system, into smaller, manageable fragments. monash.edu This approach allows for high-level QM calculations on systems that would be computationally prohibitive to treat as a whole. monash.edu

Machine Learning (ML): ML is increasingly integrated with computational chemistry to develop more accurate force fields, predict quantum mechanical properties at a lower computational cost, and analyze large datasets from simulations. princeton.edudigitellinc.com

These advanced methodologies enable a comprehensive investigation of aminomethanesulphonates, from their intrinsic electronic properties and non-covalent interactions to their dynamic behavior in complex biological environments.

Research Applications and Biological System Interactions of Sodium Aminomethanesulphonate

The investigation into sodium aminomethanesulphonate and its related compounds reveals a range of potential applications in biological and microbiological research. These applications primarily center on their utility as buffering agents and their potential as antimicrobial and antiviral agents.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Influence of Chemical Structure on Biological Activity

The biological activity of aminomethanesulphonate derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to the molecule, such as altering alkyl chain lengths or adding substituents to an aromatic ring, can influence properties like basicity, reactivity, and ultimately, therapeutic efficacy.

The basicity of an amine is a critical factor in its biological activity, and it is quantified by the pKa of its conjugate acid; a higher pKa indicates a stronger base. pressbooks.pub In derivatives of aminomethanesulphonate, the length of the alkyl chain attached to the nitrogen atom significantly influences this property.

Alkyl groups are generally electron-donating. libretexts.orglibretexts.org This inductive effect increases the electron density on the nitrogen atom, making the lone pair of electrons more available to accept a proton. libretexts.orglibretexts.org Consequently, simple primary, secondary, and tertiary alkylamines are typically more basic than ammonia. libretexts.orglibretexts.org As the length and branching of the alkyl chain increase, the electron-donating effect can be enhanced, which tends to increase the basicity of the amine.

However, in the specific case of N-alkylaminomethanesulfonates, the proximity of the strongly electron-withdrawing sulfonate group has a profound effect. nih.gov This group significantly lowers the pKa of the amine by pulling electron density away from the nitrogen. nih.gov Research has shown a direct correlation between the number of carbons separating the amino and sulfonate groups and the pKa. nih.gov For instance, the pKa of aminomethanesulfonic acid (one carbon spacer) is 5.75, whereas taurine (B1682933) (2-aminoethanesulfonic acid, two carbon spacer) has a pKa of 9.06. nih.gov This demonstrates that a shorter carbon chain between the nitrogen and the sulfonate group leads to a pronounced reduction in the amine's basicity. nih.gov

Below is a table illustrating the general trend of pKa values for the conjugate acids of some simple alkylamines compared to ammonia.

| Compound | Structure | pKa of Conjugate Acid |

| Ammonia | NH₃ | 9.26 |

| Methylamine | CH₃NH₂ | 10.64 |

| Ethylamine | CH₃CH₂NH₂ | 10.75 |

| Diethylamine (B46881) | (CH₃CH₂)₂NH | 10.93 |

| Triethylamine (B128534) | (CH₃CH₂)₃N | 10.75 |

| Note: Data sourced from various organic chemistry resources. The decrease in basicity from diethylamine to triethylamine in aqueous solution is due to steric hindrance affecting the solvation and stability of the protonated amine. |

When an aromatic ring is incorporated into the structure, such as in N-benzylaminomethanesulfonic acid, substituents on this ring can dramatically alter the molecule's reactivity and biological efficacy. The electronic properties of these substituents are paramount.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl groups donate electron density to the aromatic ring. libretexts.org This increases the electron density on the nitrogen atom of the amine (if conjugated), thereby increasing its basicity and nucleophilicity. jove.com An increase in basicity can enhance interactions with biological targets that involve proton transfer.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring. jove.commasterorganicchemistry.com This effect decreases the electron density on the amine nitrogen, making it less basic. jove.com This reduction in basicity can be substantial; for example, the presence of a para-nitro group on aniline (B41778) decreases its basicity significantly. jove.com The position of the substituent also matters, with ortho and para positions often having a more pronounced effect than the meta position due to resonance. masterorganicchemistry.com

The following table summarizes the effects of common substituents on the basicity of an aromatic amine like aniline.

| Substituent | Position | Effect on Basicity | Nature of Group |

| -CH₃ | para | Increase | Electron-Donating |

| -OCH₃ | para | Increase | Electron-Donating |

| -Cl | para | Decrease | Electron-Withdrawing (Inductive) |

| -NO₂ | para | Significant Decrease | Electron-Withdrawing |

Specific structural modifications to the aminomethanesulphonate scaffold have been shown to impart antimicrobial and antiviral activities. Research indicates that the sulfonic acid group may play a role in disrupting bacterial membrane integrity through electrostatic interactions.

Studies on derivatives of aminomethanesulfonic acid have highlighted certain features crucial for these activities:

N-Alkylation: The presence of N-alkyl groups appears to be linked to antiviral activity. For example, N-alkylated derivatives of aminomethanesulfonic acid have demonstrated activity against influenza viruses.

Aromatic Moieties: The incorporation of an N-benzyl group has been specifically associated with antiviral properties. This suggests that the hydrophobic and electronic nature of the aromatic ring is important for interacting with viral components.

Hydrophobicity: The length of an alkyl chain or the presence of an aromatic ring can increase the lipophilicity (hydrophobicity) of the molecule. This can enhance the molecule's ability to penetrate microbial cell membranes. Variations in hydrophobicity can influence the efficacy of antiviral compounds by affecting their ability to interact with or penetrate the viral envelope or host cell membrane. mdpi.com

Specific Functional Groups: In broader studies of antiviral agents, the presence of hydroxyl groups and specific stereochemistry have been shown to be critical for binding to viral enzymes like neuraminidase. mdpi.comdocumentsdelivered.com While not specific to aminomethanesulphonate, this principle highlights that the precise arrangement of functional groups is key to potent biological activity.

Elucidation of Mechanism of Action

Understanding the mechanism of action of sodium aminomethanesulphonate involves examining how its unique chemical structure facilitates its biological functions, such as buffering and interacting with cellular membranes.

This zwitterionic nature is the key to its buffering capacity. nih.govaqion.de The molecule can donate a proton from its ammonium (B1175870) group to neutralize added base, and its amino group can accept a proton to neutralize added acid, thereby resisting changes in pH.

The buffering range of a substance is determined by the pKa of its acidic or basic group. For N-substituted amino sulfonic acids, the pKa of the ammonium group is the relevant value for buffering in biological systems. nih.gov The pKa of unsubstituted aminomethanesulfonic acid is approximately 5.57-5.75, making it potentially useful for buffering in pH ranges that are more acidic than the physiological norm. nih.gov This ability to act as a zwitterionic buffer is a characteristic shared with well-known "Good's buffers," which are also N-substituted amino sulfonic acids designed for biological research. nih.gov

The transport of a highly polar, zwitterionic molecule like aminomethanesulphonate across a hydrophobic cell membrane is a complex process. Unlike small, nonpolar molecules that can diffuse freely, aminomethanesulphonate requires specific mechanisms for transport.

Interaction with Membrane: The charged sulfonate and ammonium groups can interact with the polar head groups of phospholipids (B1166683) on the membrane surface. The nature of the N-alkyl or N-aryl substituent would influence the extent of hydrophobic interaction with the lipid tails of the membrane. Increased lipophilicity from longer alkyl chains or aromatic rings could enhance membrane association.

Transport Mechanisms: Given its charged nature, passive diffusion is unlikely to be a significant transport mechanism. Instead, transport is likely mediated by proteins embedded in the cell membrane.

Facilitated Diffusion: Transport could occur through channel or carrier proteins that recognize the sulfonate or amino groups, moving the molecule down its concentration gradient.

Active Transport: If the cell needs to move the compound against its concentration gradient, it would require active transport systems. These systems often utilize energy, for example, from ATP hydrolysis or by coupling the transport to the movement of an ion like sodium (Na⁺) down its electrochemical gradient (secondary active transport).

Future Research Directions and Advanced Methodologies

Development of Novel Sodium Aminomethanesulfonate Analogs with Tailored Functions

The structural simplicity of aminomethanesulfonic acid, the simplest α-aminosulfonic acid, makes it an ideal scaffold for the development of novel analogs with specific, tailored functions. The process involves the strategic modification of its core structure to enhance or introduce new properties. Research in this area focuses on synthesizing derivatives that can serve specialized roles in pharmaceuticals, biotechnology, and material science.

Key strategies for developing novel analogs include:

N-Substitution: Introducing various alkyl or aryl groups to the amino group can modulate the compound's lipophilicity, steric hindrance, and hydrogen bonding capabilities. This can influence its solubility and interaction with biological targets.

Carbon Backbone Modification: Extending or branching the methane (B114726) backbone can alter the spatial arrangement of the functional groups, potentially leading to more specific binding affinities for enzymes or receptors.

Functional Group Addition: Incorporating other functional groups onto the molecule can impart entirely new functionalities. For example, adding a hydroxyl group could enhance water solubility, while a halogen atom might increase metabolic stability.

An example of a derivative is melubrine (sodium antipyrine (B355649) aminomethanesulfonate), a historical compound that demonstrates how the aminomethanesulfonate moiety can be incorporated into a larger, more complex molecule to achieve specific therapeutic effects. wikipedia.org The goal of this research is to move beyond the parent compound's role as a simple buffer or intermediate and to create a new generation of molecules with precise functions, such as targeted enzyme inhibition, improved chelation properties, or enhanced biocompatibility for use in biomaterials.

Integration of Advanced Computational Chemistry for Rational Design

The rational design of new aminomethanesulfonate analogs is significantly accelerated by the integration of advanced computational chemistry. princeton.edu These theoretical methods allow researchers to predict the physicochemical properties and biological activities of hypothetical molecules before their synthesis, saving considerable time and resources. monash.edu

Computational approaches applicable to the design of aminomethanesulfonate analogs include:

| Computational Method | Application in Analog Design |

| Quantum Mechanics (QM) | Predicts electronic properties, reaction mechanisms, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) can elucidate the stability and reactivity of new analogs. princeton.edu |

| Molecular Dynamics (MD) | Simulates the movement of the molecule and its interaction with its environment (e.g., water, proteins) over time. This helps in understanding conformational preferences and binding dynamics. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate chemical structure with biological activity. This allows for the screening of large virtual libraries of potential analogs to identify promising candidates. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor active site. This is crucial for designing targeted therapeutic agents. |

By using these methods, scientists can model how structural modifications to the aminomethanesulfonate scaffold will affect properties like binding affinity, solubility, and stability. mdpi.com For instance, simulations can predict how changing a substituent on the amino group will alter the molecule's interaction with a protein's active site. This predictive power enables a more focused and efficient synthetic strategy, prioritizing candidates with the highest likelihood of possessing the desired tailored functions.

Application of Omics Technologies in Biological Interaction Studies

To understand the biological effects of sodium aminomethanesulphonate and its newly designed analogs, researchers are turning to "omics" technologies. fraunhofer.de These high-throughput methods allow for the comprehensive analysis of molecules within a biological system, providing a holistic view of a compound's impact. nih.gov

The primary omics technologies and their applications in this context are:

| Omics Technology | Focus of Analysis | Potential Application for Aminomethanesulfonates |

| Genomics | Analysis of the complete set of DNA (genome). | Investigating if exposure to an analog induces changes in gene expression or genetic mutations. |

| Transcriptomics | Analysis of the complete set of RNA transcripts. | Determining how an analog alters the expression levels of specific genes, providing insight into the cellular pathways it affects. researchgate.net |

| Proteomics | Analysis of the entire set of proteins. | Identifying which proteins physically interact with the aminomethanesulfonate analog and how the compound alters protein expression and post-translational modifications. nih.gov |

| Metabolomics | Analysis of the complete set of small-molecule metabolites. | Mapping the changes in metabolic pathways that occur in response to the compound, revealing its ultimate effect on cellular function. fraunhofer.de |

By employing a multi-omics approach, researchers can move beyond studying a single target and instead build a comprehensive profile of a compound's biological interactions. nih.gov For example, if a novel analog is designed to inhibit a specific enzyme, proteomics could confirm the binding, while metabolomics could measure the downstream consequences on related metabolic pathways. This integrated approach is essential for fully characterizing the mechanism of action and potential off-target effects of new aminomethanesulfonate derivatives. fraunhofer.deresearchgate.net

Exploration of Aminomethanesulfonate Roles in Complex Chemical and Biological Systems

Beyond the design of specific analogs, future research will also focus on the broader roles that aminomethanesulfonates might play in complex systems. This involves studying their behavior and influence in multifaceted environments, both chemical and biological.

In complex chemical systems , research could explore the role of aminomethanesulfonates in areas like atmospheric chemistry. For instance, methanesulfonic acid, a related compound, is known to react with amines in the atmosphere, contributing to the formation of new aerosol particles, which has implications for climate and air quality. nih.gov Investigating how aminomethanesulfonates participate in or influence such multi-component chemical processes could reveal new environmental roles for this class of compounds.

In complex biological systems , the structural similarity of aminomethanesulfonic acid to endogenous molecules like the amino acids glycine (B1666218) and taurine (B1682933) suggests it could have undiscovered biological roles. Taurine, a sulfonic acid-containing compound, is involved in numerous physiological processes. Future studies could investigate whether aminomethanesulfonates can interact with or modulate the same biological pathways as these natural analogs. ncats.io This could involve exploring their potential as osmolytes, antioxidants, or neuromodulators. Understanding these interactions within the complex network of a living organism is a key frontier for future research.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Sodium aminomethanesulphonate, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation of aminomethane derivatives under controlled pH (8–10) and temperature (60–80°C). Key parameters include reactant molar ratios (e.g., sodium hydroxide to aminomethanesulfonic acid at 1:1.05), reaction time (4–6 hours), and purification via recrystallization using ethanol-water mixtures. Impurities such as unreacted sulfonic acid or sodium salts can be minimized by iterative crystallization. Yield optimization requires monitoring pH shifts using potentiometric titration .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do researchers validate structural assignments?

- Methodological Answer :

- FT-IR : Validates sulfonate (S=O stretching at 1050–1150 cm⁻¹) and amine (N–H bending at 1550–1650 cm⁻¹) functional groups.

- ¹H/¹³C NMR : Confirms proton environments (e.g., methylene protons adjacent to sulfonate at δ 3.2–3.5 ppm) and carbon backbone integrity.

- XRD : Determines crystalline structure and lattice parameters. Cross-validation involves comparing experimental spectra with computational simulations (e.g., DFT) or reference databases .

Q. What are the key factors affecting the aqueous stability of this compound under different storage conditions?

- Methodological Answer : Stability is influenced by pH (optimal 6–8), temperature (degradation accelerates >40°C), and light exposure. Researchers should conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis pathways can be identified via LC-MS by tracking degradation products like sodium sulfate and aminomethane .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic role of this compound in organic synthesis reactions?

- Methodological Answer : Use kinetic studies to assess catalytic efficiency in reactions like esterification or C–C coupling. Variables include catalyst loading (0.5–5 mol%), solvent polarity (e.g., DMF vs. water), and substrate scope. Mechanistic insights can be gained via isotopic labeling (e.g., ¹⁸O in sulfonate groups) or in-situ FT-IR to track intermediate formation. Control experiments should exclude the catalyst to establish baseline reactivity .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms between this compound and biological macromolecules?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model binding affinities with proteins (e.g., enzymes) using force fields like AMBER or CHARMM.

- Docking Studies : Identify potential binding pockets using AutoDock Vina.

- QM/MM Calculations : Elucidate electronic interactions at active sites. Validate predictions with experimental techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What methodologies are recommended for reconciling contradictory data on the thermodynamic properties of this compound across different studies?

- Methodological Answer : Conduct meta-analyses to identify methodological disparities (e.g., calorimetry vs. computational estimates). Key steps:

- Standardize Protocols : Use DSC (differential scanning calorimetry) with uniform heating rates (e.g., 10°C/min).

- Control Humidity : Thermodynamic measurements are sensitive to hydration states; use anhydrous conditions or specify water content.

- Cross-Validate : Compare results with ab-initio calculations (e.g., Gibbs free energy via Gaussian software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.